6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine
Description
Chemical Structure and Synthesis 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine (CAS: 5452-43-7, molecular formula: C₉H₁₃ClN₄, molecular weight: 212.68 g/mol) is a pyrimidine derivative substituted with a cyclopentylamine group at the N4 position and a chlorine atom at C6 (Fig. 1). Its synthesis involves nucleophilic substitution of 4,6-dichloropyrimidin-5-amine with cyclopentylamine in methanol under reflux (125°C for 6 hours in a sealed tube), followed by purification via silica gel chromatography . This intermediate is pivotal in synthesizing 6-chloro-8,9-disubstituted purine derivatives, which exhibit anticancer activity .
Properties
IUPAC Name |
6-chloro-4-N-cyclopentylpyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-7(11)9(13-5-12-8)14-6-3-1-2-4-6/h5-6H,1-4,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFRDZDLWJMHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C(=NC=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280852 | |
| Record name | 6-chloro-n4-cyclopentylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-43-7 | |
| Record name | NSC18926 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-n4-cyclopentylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine involves several steps. One common synthetic route includes the reaction of 6-chloropyrimidine-4,5-diamine with cyclopentylamine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in drug discovery and development, particularly for its ability to interact with specific molecular targets.
Industry: The compound’s unique chemical properties make it useful in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, thereby influencing various cellular pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings and Trends
Substituent Effects on Molecular Weight :
- Bulky substituents (e.g., cyclopentyl or phenyl) increase molecular weight significantly (212–255 g/mol) compared to smaller groups (e.g., ethyl: 170.61 g/mol).
Synthetic Flexibility :
- The N4 position is amenable to diverse amines (e.g., cyclopentylamine, methylaniline, 4-chloroaniline) under nucleophilic substitution conditions .
- Reduction steps (e.g., Fe/NH₄Cl) are critical for converting nitro intermediates to diamines .
Crystallographic Behavior: The N4-methyl-N4-phenyl analog forms monoclinic crystals with N–H···N hydrogen bonds and slipped aromatic stacking (centroid separation: 3.76 Å), enhancing stability .
Biological Relevance :
Biological Activity
Overview
6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine (CAS No. 5452-43-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a unique molecular structure characterized by a chlorine atom and a cyclopentyl group, which contribute to its interaction with various biological targets.
- Molecular Formula : C9H13ClN4
- IUPAC Name : 6-chloro-4-N-cyclopentylpyrimidine-4,5-diamine
- InChI Key : HPFRDZDLWJMHNH-UHFFFAOYSA-N
The biological activity of 6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The compound is believed to modulate cellular pathways by binding to these targets, influencing processes such as cell proliferation and differentiation. Preliminary studies suggest that it may act as an inhibitor of certain kinases, similar to other pyrimidine derivatives used in therapeutic applications.
Antimicrobial Activity
There is emerging evidence that pyrimidine derivatives possess antimicrobial properties. The chlorine substituent and the amine groups in 6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine may enhance its ability to disrupt microbial cell functions, although specific data on this compound's antimicrobial activity are still needed.
Study on Kinase Inhibition
A study focusing on pyrimidine derivatives demonstrated that modifications in the chemical structure significantly affect their kinase inhibition profiles. While direct studies on 6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine are sparse, related compounds have shown promising results as selective inhibitors of various kinases involved in cancer signaling pathways. This suggests that further exploration of this compound could yield valuable insights into its therapeutic potential .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloro-N,N-dimethylpyrimidin-4-amine | Similar pyrimidine core; dimethyl substitution | Known for anticancer properties |
| 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine | Distinct structural features; pyrrolo ring | Exhibits kinase inhibition |
| 2-Chloro-N-(5-methyl-2-pyridinyl)acetamide | Different substitution pattern | Antimicrobial activity reported |
This table illustrates how variations in chemical structure can lead to different biological activities among pyrimidine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
